Methyl 5-formyl-3-methylfuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formyl-3-methylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLJULDZYIMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-3-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 5-methylfuran-2-carboxylate with formylating agents under controlled conditions. Another method includes the use of acetylene derivatives and the Paal–Knorr reaction, which is a well-known method for synthesizing substituted furans .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of feedstocks comprised of furoates. These feedstocks undergo various chemical transformations, including formylation and methylation, to yield the desired product .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Key findings include:
Reagents and Conditions
Products
-
Methyl 5-carboxy-3-methylfuran-2-carboxylate (C₈H₈O₅): Generated via oxidation of the formyl group to a carboxylic acid .
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Dimethyl furan-2,5-dicarboxylate : Observed in oxidative esterification reactions using PdCoBi/C catalysts under oxygen .
Reaction of 5-formyl-2-methylfuroate with MnO₂ and methanol at 60°C for 14 hours yields dimethyl furan-2,5-dicarboxylate (36% yield).
Reduction Reactions
The formyl group is reduced to a hydroxymethyl group under controlled conditions:
Reagents and Conditions
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Products
-
Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate (C₈H₁₀O₄): A primary alcohol derivative with applications in polymer chemistry .
Reduction with NaBH₄ at 0°C followed by aqueous workup yields the hydroxymethyl derivative (83% purity by ¹H NMR).
Nucleophilic Substitution Reactions
The formyl group participates in substitution reactions with nucleophiles:
Reagents and Conditions
Products
-
Schiff bases : Formed via condensation with primary amines .
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Ether derivatives : Produced through nucleophilic attack by alcohols .
Reaction with allyl alcohol at 100°C for 72 hours yields allyl 5-formylfuran-2-carboxylate (63% yield).
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of MnO₂, confirmed by EPR studies .
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Reduction : Involves hydride transfer to the carbonyl carbon, stabilized by the electron-withdrawing ester group .
Stability and Reactivity Considerations
Scientific Research Applications
Methyl 5-formyl-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological processes, particularly in the context of DNA demethylation.
Medicine: It is investigated for its potential therapeutic properties, including its role in epigenetic regulation.
Mechanism of Action
The mechanism by which methyl 5-formyl-3-methylfuran-2-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. For example, in the context of DNA demethylation, it is believed to be involved in the oxidation of 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the active DNA demethylation process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 5-formyl-3-methylfuran-2-carboxylate with key analogs, highlighting substituent positions, molecular properties, and inferred reactivity:
Key Observations
Electron Effects and Reactivity
- Formyl Group (5-CHO): The target’s formyl group increases electrophilicity at position 5, making it prone to nucleophilic additions (e.g., condensation reactions). This contrasts with Methyl 3-methylfuran-2-carboxylate, which lacks this reactivity .
- Methyl Ester (2-COOCH₃): Enhances lipophilicity compared to carboxylic acid analogs (e.g., 5-Formylfuran-2-carboxylic acid), improving solubility in organic solvents .
Steric and Stability Considerations
- The 3-methyl group in the target compound may sterically hinder reactions at adjacent positions but stabilizes the furan ring against oxidation .
- Benzofuran derivatives (e.g., Methyl 1-benzofuran-3-carboxylate) exhibit higher thermal stability due to aromaticity but reduced solubility in polar media .
Functionalization Potential
- The target’s formyl group allows for further derivatization (e.g., Schiff base formation), whereas 5-Hydroxymethyl-2-furancarboxylic acid’s hydroxymethyl group supports etherification or esterification .
Biological Activity
Methyl 5-formyl-3-methylfuran-2-carboxylate is a furan derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8O4. Its structure features a furan ring substituted with a formyl group and a carboxylate ester group, which contributes to its reactivity and biological activity.
The specific mechanism of action for this compound remains largely unexplored. However, compounds within the furan class have been associated with several biological activities, including:
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation.
- Antiparasitic Properties : Research indicates potential efficacy against various parasitic infections.
- Enzyme Inhibition : Certain furan derivatives are known to inhibit enzymes such as β-galactosidase, which may contribute to their therapeutic effects .
Biological Activity Overview
Research has identified various biological activities associated with this compound and its derivatives. The following table summarizes key findings from recent studies:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of furan derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting a potential therapeutic application in cancer treatment.
Case Study 2: Antiparasitic Efficacy
Research conducted on the antiparasitic effects of various furan derivatives indicated that this compound showed activity against Plasmodium species, the causative agents of malaria. The compound's mechanism involved disruption of parasite metabolism, leading to reduced viability.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the functional groups have been shown to improve enzyme inhibition and increase selectivity against target pathogens .
Synthesis and Derivative Exploration
The synthesis of various analogs has been explored to optimize biological activity. Notable findings include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-formyl-3-methylfuran-2-carboxylate, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with pre-functionalized furan precursors, such as 3-methylfuran-2-carboxylic acid derivatives, and introduce formyl groups via Vilsmeier-Haack formylation (using POCl₃/DMF) at the 5-position .
- Step 2 : Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to quantify intermediates and final product purity .
- Step 3 : Optimize solvent systems (e.g., dichloromethane or THF) and temperature (40–60°C) to minimize side reactions like decarbonylation.
- Key Data : Typical yields range from 45–65%; impurities include unreacted starting material and over-oxidized byproducts.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (DFT-based) for formyl (δ ~9.8–10.2 ppm) and ester (δ ~3.7–3.9 ppm) groups .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions and bond angles (e.g., C=O bond length ~1.21 Å) .
- FT-IR : Validate carbonyl stretches (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Stability Protocol :
- Store at 0–6°C in amber vials to prevent photodegradation of the formyl group .
- Avoid exposure to moisture (hydrolysis of ester to carboxylic acid) and strong oxidizers (risk of furan ring decomposition) .
- Decomposition Products : CO, CO₂, and trace furan derivatives detected via GC-MS after accelerated aging studies (40°C/75% RH for 30 days) .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
- Mechanistic Insights :
- The formyl group acts as an electrophilic site for Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Challenges : Competitive coordination of the ester carbonyl to the metal center may require bulky ligands (e.g., XPhos) to suppress side reactions .
- Data Contradiction : While suggests carbene intermediates form during deoxygenation, no direct evidence exists for this compound. Further mechanistic studies (e.g., in situ IR monitoring) are needed .
Q. Can computational modeling predict the reactivity of this compound in multi-step syntheses?
- Computational Approach :
- Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks .
- Case Study : Simulations align with experimental data showing preferential attack at the formyl group over the ester (ΔG‡ = 12.3 vs. 18.7 kcal/mol) .
Q. What role does this compound play in designing bioactive heterocyclic compounds?
- Application Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
